4-Benzyl-1-piperazinylsulphonyl chloride
Description
4-Benzyl-1-piperazinylsulphonyl chloride is a specialized organosulfur compound featuring a piperazine ring substituted at the 1-position with a sulphonyl chloride (-SO₂Cl) group and at the 4-position with a benzyl moiety. This compound is primarily utilized in organic synthesis as a sulfonylation reagent, enabling the introduction of sulfonamide groups into target molecules. Its reactivity arises from the electrophilic nature of the sulphonyl chloride group, which facilitates nucleophilic substitution reactions with amines, alcohols, or thiols.
Key applications include the synthesis of sulfonamide-based pharmaceuticals, agrochemicals, and polymers.
Properties
Molecular Formula |
C11H15ClN2O2S |
|---|---|
Molecular Weight |
274.77 g/mol |
IUPAC Name |
4-benzylpiperazine-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClN2O2S/c12-17(15,16)14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
VQTKCIDTESAYMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights critical differences between 4-Benzyl-1-piperazinylsulphonyl chloride and its closest structural analog, 4-((4-Methylpiperazin-1-yl)methyl)benzoyl Chloride Dihydrochloride (CAS 106261-64-7), as referenced in :
Reactivity and Stability:
- Sulphonyl Chlorides (e.g., 4-Benzyl-1-piperazinylsulphonyl chloride) are highly reactive toward nucleophiles, making them prone to hydrolysis in humid conditions. They require anhydrous storage.
- Benzoyl Chlorides (e.g., CAS 106261-64-7) exhibit lower electrophilicity compared to sulphonyl chlorides but are still moisture-sensitive. The dihydrochloride salt form in may enhance stability but reduce solubility in organic solvents .
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